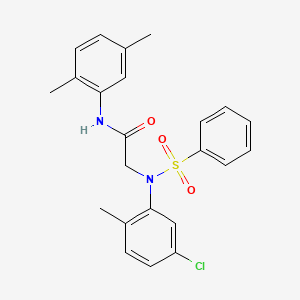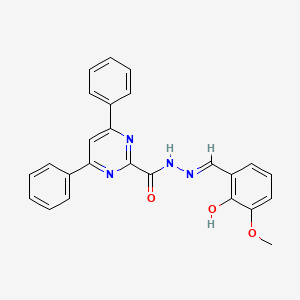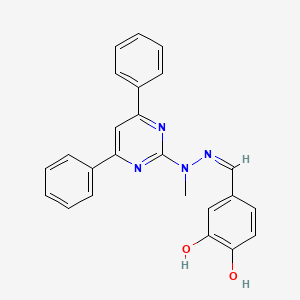![molecular formula C15H9BrF3NO3 B3719927 2-{[(4-bromophenyl)amino]methylene}-4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione](/img/structure/B3719927.png)
2-{[(4-bromophenyl)amino]methylene}-4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione
Overview
Description
2-{[(4-bromophenyl)amino]methylene}-4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione, also known as BBF 267, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-{[(4-bromophenyl)amino]methylene}-4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione 267 is not fully understood, but it is believed to act by inhibiting enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 2-{[(4-bromophenyl)amino]methylene}-4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione 267 has a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 2-{[(4-bromophenyl)amino]methylene}-4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione 267 has also been shown to have antibacterial and antifungal activity.
Advantages and Limitations for Lab Experiments
One advantage of 2-{[(4-bromophenyl)amino]methylene}-4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione 267 is its high potency, which makes it useful for studying biological processes that are difficult to target with other compounds. However, its high potency can also make it difficult to determine the optimal concentration for experiments. In addition, 2-{[(4-bromophenyl)amino]methylene}-4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione 267 has low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-{[(4-bromophenyl)amino]methylene}-4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione 267. One area of interest is its potential as a fluorescent probe for cell imaging. Further studies are needed to determine its suitability for this application and to optimize its properties for imaging. Another area of potential research is the development of 2-{[(4-bromophenyl)amino]methylene}-4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione 267 derivatives with improved solubility and potency. Finally, 2-{[(4-bromophenyl)amino]methylene}-4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione 267 could be studied further for its potential as a catalyst in organic synthesis reactions.
Scientific Research Applications
2-{[(4-bromophenyl)amino]methylene}-4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione 267 has been studied extensively for its potential applications in various fields. In medicinal chemistry, it has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. In addition, 2-{[(4-bromophenyl)amino]methylene}-4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione 267 has been found to have potential as a fluorescent probe for cell imaging and as a catalyst in organic synthesis reactions.
properties
IUPAC Name |
(E)-3-[(4-bromophenyl)iminomethyl]-1,1,1-trifluoro-4-(furan-2-yl)-4-hydroxybut-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrF3NO3/c16-9-3-5-10(6-4-9)20-8-11(14(22)15(17,18)19)13(21)12-2-1-7-23-12/h1-8,21H/b13-11+,20-8? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPRWAJBQLRVMS-RFSUNTFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=C(C=NC2=CC=C(C=C2)Br)C(=O)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C(=C(/C=NC2=CC=C(C=C2)Br)\C(=O)C(F)(F)F)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(3-methoxyphenoxy)ethyl]thio}-4(1H)-quinazolinone](/img/structure/B3719857.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanamide](/img/structure/B3719873.png)
![6-amino-2-{[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]thio}-4-pyrimidinol](/img/structure/B3719878.png)
![2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}butylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B3719882.png)

![5-bromo-N'-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide](/img/structure/B3719891.png)


![5-[4-(dimethylamino)benzylidene]-3-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B3719905.png)


![N'-(3-allyl-2-hydroxybenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B3719921.png)

![N-[4-((acetylamino){[(4-bromobenzyl)oxy]imino}methyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B3719936.png)